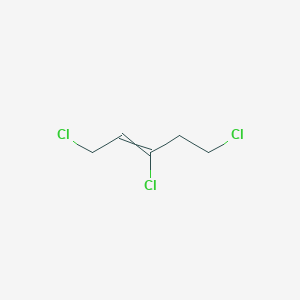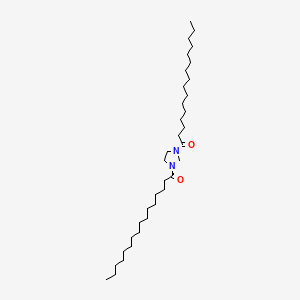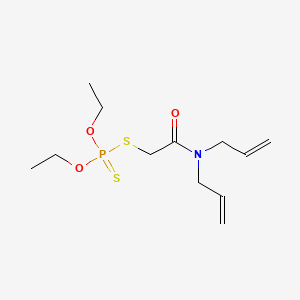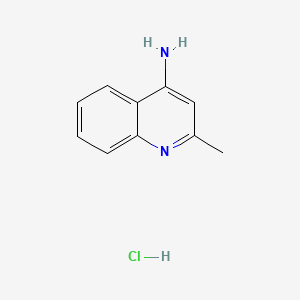
4-Aminoquinaldine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminoquinaldine hydrochloride is an organic compound derived from quinaldine. It is a hydrochloride salt form of 4-aminoquinaldine, which is a derivative of quinoline. The compound is known for its applications in various scientific research fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Aminoquinaldine hydrochloride can be synthesized through several methods. One common method involves the reaction of 4-chloroquinaldine with ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include heating the mixture to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Aminoquinaldine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various substituted quinoline compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives, which have applications in pharmaceuticals and other industries.
Aplicaciones Científicas De Investigación
4-Aminoquinaldine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-aminoquinaldine hydrochloride involves its interaction with molecular targets and pathways in biological systems. For example, its antileishmanial activity is attributed to the inhibition of dihydrofolate reductase and the induction of the apoptotic cascade . The compound also generates reactive oxygen species, leading to oxidative stress and cell death in parasites.
Comparación Con Compuestos Similares
4-Aminoquinoline: A related compound with similar chemical properties and applications.
4-Amino-2-methylquinoline: Another derivative of quinoline with distinct chemical behavior.
Uniqueness: 4-Aminoquinaldine hydrochloride is unique due to its specific structure and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various research and industrial applications.
Propiedades
Número CAS |
24391-26-2 |
|---|---|
Fórmula molecular |
C10H11ClN2 |
Peso molecular |
194.66 g/mol |
Nombre IUPAC |
2-methylquinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C10H10N2.ClH/c1-7-6-9(11)8-4-2-3-5-10(8)12-7;/h2-6H,1H3,(H2,11,12);1H |
Clave InChI |
FAZUUZXVFVVIIQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt](/img/structure/B14683643.png)
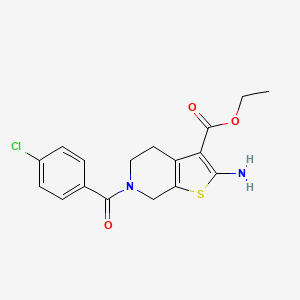
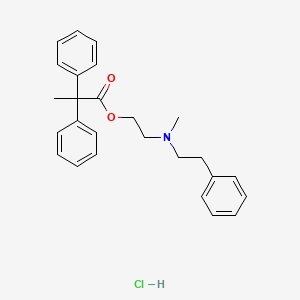
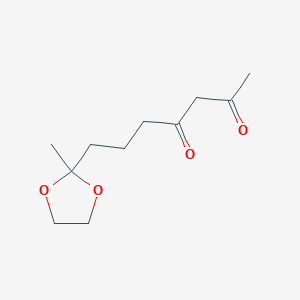


![Benzenesulfonic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis-](/img/structure/B14683686.png)
![Bicyclo[4.1.0]hept-2-ene-7-carboxamide](/img/structure/B14683688.png)
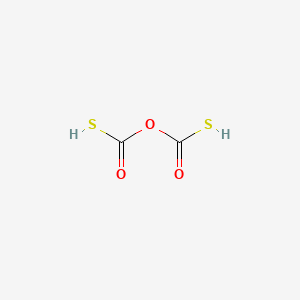

![tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B14683707.png)
